Adenine dihydrochloride

概要

説明

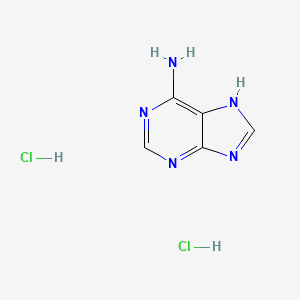

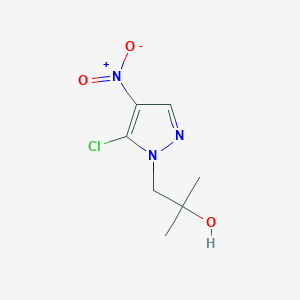

Adenine dihydrochloride is a derivative of adenine, a purine base that forms a component of DNA and RNA. It is also a part of many multivitamins . Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .

Synthesis Analysis

Adenine has been used in the design of metal-nucleobase frameworks. The coordination of metal ions affords a variety of oligomeric and polymeric species . In a study, adenine reacted with phenyl glycidyl ether in the presence of K2CO3 in anhydrous DMF at 105–110°C, yielding an N9-alkyl derivative .

Molecular Structure Analysis

The molecular structure of adenine dihydrochloride has been studied using various techniques. For example, the crystal structure of adenine dihydrochloride has been reported . Moreover, the structural properties of complexes of nucleobases and Au13 golden nanocluster have been investigated by DFT calculations and DFT-MD simulation .

Chemical Reactions Analysis

Adenine reacts with phenyl glycidyl ether depending on the solvent nature. In DMF in the presence of K2CO3, an N9-alkyl derivative, an experimental antiviral drug 9-(2-hydroxy-3-phenoxypropyl)adenine, was formed predominantly .

Physical And Chemical Properties Analysis

The physical and chemical properties of adenine dihydrochloride can be found in various databases such as PubChem .

科学的研究の応用

Role in Kidney Disease Research

Adenine dihydrochloride plays a significant role in the research of kidney diseases . It has been identified as a key marker of kidney fibrosis for diabetic kidney disease . The metabolomics studies were critical to identify a new biomarker for kidney failure and to guide new therapeutics for diabetic kidney disease . This research into adenine metabolism carries the promise of refining diagnostic precision, enhancing treatment effectiveness, and ultimately improving overall patient outcomes within the field of kidney diseases .

Medicinal Chemistry

Adenine dihydrochloride is a key player in biology and medicinal chemistry . It is one of the most ubiquitous heterocycles in life and is contained in many biological molecules (ATP, SAM, NAD, cAMP, coA…) that have fundamental roles in the functioning of living systems . Many chemical modifications and Structure-Activity Relationships studies have been carried out on the adenine scaffold to result in potent analogues with various biological activities .

Therapeutic Targets

Adenine-based inhibitors are used to treat a wide range of diseases including cancer, viral and bacterial diseases . The design and use of these inhibitors for different therapeutic targets have been discussed through examples of drugs and compounds that reached clinical and preclinical trials .

Anticancer Agents

Adenine dihydrochloride is used in the development of anticancer agents . The adenine scaffold has been explored in medicinal chemistry for biomedical applications, resulting in potent analogues with various biological activities .

Antiviral Agents

Adenine dihydrochloride is also used in the development of antiviral agents . Adenine-based inhibitors have been used to treat viral diseases .

Antibacterial Agents

Adenine dihydrochloride is used in the development of antibacterial agents . Adenine-based inhibitors have been used to treat bacterial diseases .

Role in NAD Research

Adenine dihydrochloride is a foundational molecule found in every cell in the human body and is part of NAD—nicotinamide adenine dinucleotide . NAD Research, Inc. is devoted exclusively to greater scientific understanding of the clinical applications and benefits of NAD .

作用機序

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . In the kidney, adenine acts as a signaling molecule and causes nephrogenic diabetes insipidus with salt wasting, at least, by directly interfering with AVP V2 receptor signaling with subsequent downregulation of NKCC2 and AQP2 .

Safety and Hazards

将来の方向性

Adenine has substantial promise in basic research and as therapeutic agents for the correction of pathogenic mutations. The development of adenine transversion editors has posed a particular challenge. These editors enable efficient adenine transversion, including precise A•T-to-C•G editing . Future research directions should prioritize enhancing the precision of base editing, minimizing off-target effects, and developing safer, more efficacious delivery mechanisms .

特性

IUPAC Name |

7H-purin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRTYYYVRIKLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between neutral adenine and adenine dihydrochloride?

A1: Adenine dihydrochloride is formed by the protonation of adenine at two nitrogen atoms. X-ray crystallography reveals that these protonation sites are N(1) and N(7). [] This double protonation significantly alters the geometry of the imidazole ring compared to neutral or N(1)-monoprotonated adenine. []

Q2: How does ionizing radiation affect adenine dihydrochloride at low temperatures?

A2: When single crystals of adenine dihydrochloride are exposed to ionizing radiation at 4.2 K, a reduction reaction occurs. [] This leads to the formation of a free radical characterized by the addition of an electron to the protonated base. [] Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy studies indicate a spin density of approximately 0.30 on the C-8 carbon atom of the resulting radical. []

Q3: How can Raman spectroscopy be used to characterize adenine dihydrochloride?

A3: Polarized Raman spectroscopy provides detailed information about the vibrational modes of adenine dihydrochloride. By analyzing the Raman scattering tensors of a single crystal, researchers can determine both the anisotropic and isotropic molecular Raman scattering tensors for each vibrational mode. [] This data can be used to identify and characterize the compound.

Q4: Can you elaborate on the experimental techniques used to study the radical formation in adenine dihydrochloride upon irradiation?

A4: Researchers employed ESR and ENDOR spectroscopy to study the free radical generated by irradiating adenine dihydrochloride crystals at 4.2 K. [] ESR spectroscopy detects the presence of unpaired electrons, confirming the formation of a free radical. ENDOR spectroscopy further elucidates the interaction between the unpaired electron and nearby nuclei, revealing a significant hyperfine coupling with the C8-H proton. [] This coupling constant provides valuable information about the distribution of electron spin density within the radical.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)

![1-methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1473455.png)

![2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473456.png)

![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473457.png)

![2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473461.png)

![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)

![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)